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7-Hydroxy-loxapine-sulfate Sodium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-loxapine-sulfate Sodium Salt typically involves the hydroxylation of Loxapine. The process includes the use of specific reagents and catalysts to achieve the desired hydroxylation at the 7th position of the Loxapine molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-loxapine-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in studying its reactivity and stability.
Reduction: Reduction reactions can convert the compound back to its parent form, Loxapine.
Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Scientific Research Applications
7-Hydroxy-loxapine-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity and stability of hydroxylated antipsychotic compounds.
Biology: The compound is employed in research on neurotransmitter pathways and receptor interactions.
Medicine: It serves as a reference standard in the development and testing of new antipsychotic medications.
Industry: The compound is used in the quality control and assurance processes for pharmaceutical products
Mechanism of Action
The mechanism of action of 7-Hydroxy-loxapine-sulfate Sodium Salt involves its interaction with dopamine and serotonin receptors. As a metabolite of Loxapine, it acts as a dopamine antagonist and a serotonin 5-HT2 blocker. These interactions lead to cortical inhibition, resulting in tranquilization and suppression of aggression. The exact molecular pathways and targets involved in these effects are still under investigation .
Comparison with Similar Compounds
8-Hydroxy-loxapine-sulfate Sodium Salt: Another hydroxylated derivative of Loxapine with similar properties and applications.
Loxapine: The parent compound, used as an antipsychotic medication.
Amoxapine: A tricyclic antidepressant that is structurally related to Loxapine.
Uniqueness: 7-Hydroxy-loxapine-sulfate Sodium Salt is unique due to its specific hydroxylation at the 7th position, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in research settings for studying the effects of hydroxylation on antipsychotic activity and receptor interactions .
Properties
Molecular Formula |
C18H17ClN3NaO5S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl] sulfate |
InChI |
InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)26-17-11-13(27-28(23,24)25)3-4-15(17)20-18;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
XTOOYPPLMAHBOT-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+] |
Origin of Product |
United States |
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